molecular formula C6H5F3N2 B1269270 5-(Trifluoromethyl)pyridin-2-amine CAS No. 74784-70-6

5-(Trifluoromethyl)pyridin-2-amine

Cat. No.: B1269270
CAS No.: 74784-70-6
M. Wt: 162.11 g/mol
InChI Key: RSGVKIIEIXOMPY-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridin-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to the pyridine ring at the 5-position and an amine group at the 2-position. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing trifluoromethyl group. The presence of this group enhances the compound’s stability and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Nucleophilic Aromatic Substitution of Halogenated Pyridines

Ammonolysis of 5-Chloro-2-(trifluoromethyl)pyridine

The most widely reported method involves substituting a chlorine atom with an amine group via nucleophilic aromatic substitution (NAS). 5-Chloro-2-(trifluoromethyl)pyridine reacts with ammonia under catalytic conditions. Key steps include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) or copper iodide (CuI) enhance reactivity, achieving yields of 70–85%.
  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate ammonia solubility and reaction homogeneity.
  • Temperature and Pressure : Reactions typically proceed at 80–120°C under autogenous pressure (3–5 bar).

Example Protocol :

  • Combine 5-chloro-2-(trifluoromethyl)pyridine (1.0 eq), NH₃ (5.0 eq), Pd(OAc)₂ (0.1 eq), and DMF.
  • Heat at 100°C for 12 hours under nitrogen.
  • Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

Challenges :

  • Competing side reactions (e.g., dehalogenation or over-amination) reduce yields.
  • Catalyst cost and separation complicate scalability.

Trifluoromethylation of 5-Aminopyridine Derivatives

Direct Trifluoromethylation via Cross-Coupling

Introducing the -CF₃ group to pre-aminated pyridines employs transition-metal-mediated cross-coupling. The Umemoto reagent (trifluoromethylating agent) and Copper(I) iodide are commonly used:

Reaction Scheme :
$$ \text{5-Aminopyridine} + \text{CF}3\text{SO}2\text{Cl} \xrightarrow{\text{CuI, DMF}} \text{5-(Trifluoromethyl)pyridin-2-amine} $$

Optimization Insights :

  • Stoichiometry : A 1:1.2 ratio of pyridine to Umemoto reagent maximizes yield (65–75%).
  • Temperature : Reactions require mild heating (50–70°C) to avoid decomposition.

Limitations :

  • Functional group incompatibility (e.g., oxidation-sensitive amines).
  • High reagent costs limit industrial application.

Multi-Step Synthesis from Pyridine Precursors

Sequential Halogenation and Amination

This approach builds the pyridine core with pre-installed substituents:

Step 1 : Chlorination and Trifluoromethylation

  • Substrate : 2-Aminopyridine undergoes chlorination at the 5-position using POCl₃, yielding 2-amino-5-chloropyridine.
  • Trifluoromethylation : Treat with CF₃I in the presence of a radical initiator (e.g., AIBN) at 80°C.

Step 2 : Amine Protection/Deprotection

  • Protect the amine with Boc (tert-butoxycarbonyl) before trifluoromethylation to prevent side reactions.
  • Deprotect using HCl/dioxane to regenerate the free amine.

Yield : 50–60% over two steps.

Reductive Amination of Ketone Intermediates

Leuckart-Wallach Reaction

Convert 5-(trifluoromethyl)pyridin-2-one to the amine via reductive amination:

Procedure :

  • React the ketone with ammonium formate and formic acid at 150°C.
  • Reduce the intermediate imine using NaBH₄ or H₂/Pd-C.

Advantages :

  • Avoids harsh ammonia conditions.
  • Suitable for acid-sensitive substrates.

Drawbacks :

  • Moderate yields (55–65%) due to competing reduction of the pyridine ring.

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Key Challenges
NAS of Chloropyridine 70–85 Moderate High Catalyst separation
Trifluoromethylation 65–75 High Low Reagent expense
Multi-Step Synthesis 50–60 Low Moderate Step complexity
Reductive Amination 55–65 Low High Side reactions

Industrial Preference : NAS using chloropyridine precursors dominates due to balance of yield and scalability.

Emerging Techniques and Innovations

Photoredox Catalysis

Recent studies explore visible-light-driven trifluoromethylation using Ru(bpy)₃²⁺ as a catalyst. This method achieves 60–70% yields under ambient conditions, reducing energy input.

Continuous-Flow Systems

Microreactor technology enhances heat/mass transfer in NAS reactions, improving yields to 90% and reducing reaction times by 50%.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amine derivatives with different substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of N-alkyl or N-acyl derivatives.

    Oxidation Reactions: Formation of nitroso or nitro derivatives.

    Reduction Reactions: Formation of secondary or tertiary amines.

Scientific Research Applications

Agrochemical Applications

5-(Trifluoromethyl)pyridin-2-amine and its derivatives have been extensively utilized in the agrochemical industry, primarily for their herbicidal properties. The trifluoromethyl group enhances the biological activity of these compounds, making them effective in controlling weeds and pests.

Key Herbicides

  • Fluazifop-butyl : The first derivative introduced to the market, specifically targeting grass species in cereal crops like wheat.
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine : Used as a chemical intermediate for synthesizing various crop-protection products. Its demand has surged due to its efficacy in herbicide formulations .

Research Findings

A study highlighted the synthesis of several new TFMP-containing agrochemicals, with over 20 products acquiring ISO common names. The combination of the unique properties of fluorine and pyridine contributes to their herbicidal effectiveness .

Pharmaceutical Applications

This compound acts as an essential intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug design has shown promising results in enhancing bioactivity and metabolic stability.

Notable Compounds

  • Bimiralisib (PQR309) : A phosphoinositide 3-kinase inhibitor currently undergoing phase II clinical trials. The compound is derived from 2-amino-4-(trifluoromethyl)pyridine, showcasing the utility of trifluoromethyl-pyridine derivatives in drug development .
  • Icenticaftor (QBW-251) : A potentiator for cystic fibrosis membrane conductance regulator, further demonstrating the therapeutic potential of these compounds .

Case Studies

A recent investigation revealed that derivatives containing trifluoromethyl groups exhibited selective activity against Chlamydia trachomatis, indicating their potential as antimicrobial agents. This highlights the importance of structural modifications in enhancing biological activity.

Coordination Chemistry

The coordination chemistry involving this compound is a growing area of interest. The compound can form complexes with various metal ions, which may enhance its catalytic properties.

Applications in Catalysis

Research indicates that these complexes can be utilized in organic synthesis and sensing applications, providing a pathway for developing novel catalytic systems .

Toxicological Considerations

While exploring its applications, it is crucial to address the toxicity profile associated with this compound. Reports have documented cases of methemoglobinemia and toxic encephalopathy following inhalation exposure, underscoring the need for caution in industrial settings .

Safety Profile

The compound is classified as toxic if swallowed and can cause skin and eye irritation. Proper safety measures should be implemented during handling to mitigate risks associated with exposure .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyridin-2-amine is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function and activity. The compound may inhibit or activate specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl and amine groups, which confer distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles.

Biological Activity

5-(Trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a trifluoromethyl group at the 5-position. This substitution enhances the compound's lipophilicity, which is crucial for biological interactions. The molecular formula is C6H5F3NC_6H_5F_3N with a molecular weight of approximately 169.11 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been noted for its potential as an enzyme inhibitor, particularly affecting mitochondrial complex I, which may disrupt the electron transport chain and decrease ATP synthesis.
  • Antimicrobial Properties : Studies have shown that derivatives containing the trifluoromethyl group can exhibit antimicrobial activity against specific pathogens, including Chlamydia trachomatis .
  • Toxicological Concerns : There are reports of toxicity associated with compounds related to this structure, highlighting the need for caution in industrial and clinical settings .

Case Studies

  • Toxicity Incident : A case reported a 35-year-old man who inhaled 5-amino-2-(trifluoromethyl)pyridine, leading to methemoglobinemia and toxic encephalopathy. Symptoms included dizziness, fatigue, and acute renal failure. Treatment with methylene blue was effective in alleviating symptoms, emphasizing the compound's potential toxicity .
  • Antichlamydial Activity : Research has demonstrated that introducing a trifluoromethyl group significantly enhances the antichlamydial activity of certain derivatives. In vitro studies indicated that these compounds could inhibit the growth of Chlamydia trachomatis without affecting host cell viability .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits mitochondrial complex I; decreases ATP synthesis
AntimicrobialExhibits activity against Chlamydia trachomatis
ToxicityAssociated with methemoglobinemia and other acute symptoms in humans

Table 2: Structure-Activity Relationship (SAR)

CompoundTrifluoromethyl GroupActivity Level
This compoundPresentHigh antichlamydial activity
Derivative without CF3AbsentNo significant activity

The presence of the trifluoromethyl group in this compound is believed to enhance its ability to penetrate cell membranes, facilitating interactions with intracellular targets. This structural feature also influences binding affinity and selectivity towards various biological receptors and enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(trifluoromethyl)pyridin-2-amine, and how can purity be maintained during synthesis?

  • Methodological Answer : The synthesis of trifluoromethyl-substituted pyridines typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 3-chloro-5-(trifluoromethyl)pyridin-2-amine are synthesized via halogen exchange or Suzuki-Miyaura coupling . Key steps include:

  • Using pentafluoropyridine as a starting material for nucleophilic substitution with sodium azide or methylamine derivatives .
  • Purification via column chromatography or recrystallization to achieve >96% purity, as demonstrated for structurally similar compounds .
  • Storage of intermediates in anhydrous DMSO at -20°C to prevent degradation .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Characterization should include:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and trifluoromethyl group integrity .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Infrared (IR) spectroscopy to verify amine functional groups (e.g., N-H stretching at ~3300 cm⁻¹) .
  • Melting point analysis (e.g., 95–97.5°C for the chloro analog) to assess crystallinity and purity .

Q. What are the critical storage conditions for this compound to ensure long-term stability?

  • Methodological Answer :

  • Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation.
  • Solutions in DMSO should be aliquoted and stored at -20°C for ≤2 months to avoid freeze-thaw degradation .
  • Monitor for decomposition via periodic HPLC analysis, especially if used in biological assays .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence biological activity in kinase inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogs like PQR309 (a PI3K/mTOR inhibitor) reveal:

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .
  • Chloro substituents (e.g., in 3-chloro-5-(trifluoromethyl)pyridin-2-amine) increase target affinity but may reduce solubility .
  • Computational docking (e.g., AutoDock Vina) can predict binding modes to kinase active sites, guiding rational design .

Q. What computational methods are suitable for predicting molecular geometry and electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets accurately predicts bond lengths/angles (e.g., C-F bond: ~1.33 Å) and compares favorably with XRD data .
  • Hirshfeld surface analysis identifies intermolecular interactions (e.g., N-H···F hydrogen bonds) critical for crystal packing .
  • Electrostatic potential maps highlight nucleophilic/electrophilic regions for reaction planning .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to explain reduced in vivo activity .
  • Tumor xenograft models : Use murine models to evaluate blood-brain barrier penetration and dose-response relationships, as done for PQR309 .
  • Metabolite identification : LC-MS/MS can detect active/inactive metabolites that alter efficacy .

Q. What strategies mitigate batch-to-batch variability in synthesis for SAR studies?

  • Methodological Answer :

  • Process optimization : Use flow chemistry for precise control of reaction parameters (temperature, residence time) .
  • Quality control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • Statistical design of experiments (DoE) : Identify critical factors (e.g., reagent stoichiometry, solvent polarity) affecting yield and reproducibility .

Properties

IUPAC Name

5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGVKIIEIXOMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352866
Record name 5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74784-70-6
Record name 5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Into an autoclave made of SUS-316 and having an internal capacity of 2 l, 363 g (2.0 mols) of 2-chloro-5-trifluoromethylpyridine, 19.8 g (0.2 mol) of cuprous chloride and 1,275 g (30.0 mols as NH3) of 40% aqueous ammonia were added, and the reaction was carried out at 120° C. for 16 hours under heating with stirring. After completion of the reaction, the reaction mixture was cooled to room temperature and separated into an aqueous ammonia layer and an oil layer, whereby 335 g of an oil containing 1.5% of the starting material 2-chloro-5-trifluoromethylpyridine and 91% of 2-amino-5-trifluoromethylpyridine (as analyzed by liquid chromatography) was obtained.
Quantity
2 L
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
30 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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